molecular formula C14H21N B13245975 4-(2,6-Dimethylcyclohexyl)aniline

4-(2,6-Dimethylcyclohexyl)aniline

Cat. No.: B13245975
M. Wt: 203.32 g/mol
InChI Key: SDPYOXURDPBYDS-UHFFFAOYSA-N
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Description

4-(2,6-Dimethylcyclohexyl)aniline is an organic compound with the molecular formula C14H21N It is a derivative of aniline, where the aniline ring is substituted with a 2,6-dimethylcyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Dimethylcyclohexyl)aniline typically involves the reaction of 2,6-dimethylcyclohexylamine with aniline under specific conditions. One common method includes heating a mixture of phenol and cyclohexylamine at temperatures ranging from 200 to 400°C in the presence of a palladium catalyst . This process ensures the formation of the desired product with high efficiency.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, enhances the yield and purity of the compound. Catalysts like palladium are often employed to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dimethylcyclohexyl)aniline undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding nitro compounds.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

4-(2,6-Dimethylcyclohexyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,6-Dimethylcyclohexyl)aniline involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its effects are mediated through the formation of covalent bonds with electrophilic centers in target molecules. The pathways involved include nucleophilic substitution and addition reactions .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylaniline: Similar structure but lacks the cyclohexyl group.

    Cyclohexylamine: Contains the cyclohexyl group but lacks the dimethyl substitution.

    Aniline: The parent compound without any substitutions.

Uniqueness

4-(2,6-Dimethylcyclohexyl)aniline is unique due to the presence of both the 2,6-dimethyl and cyclohexyl groups, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

4-(2,6-dimethylcyclohexyl)aniline

InChI

InChI=1S/C14H21N/c1-10-4-3-5-11(2)14(10)12-6-8-13(15)9-7-12/h6-11,14H,3-5,15H2,1-2H3

InChI Key

SDPYOXURDPBYDS-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1C2=CC=C(C=C2)N)C

Origin of Product

United States

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